![molecular formula C28H34N2O4 B240991 2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. This compound is commonly referred to as DMAPP-DMP and is synthesized through a complex process that involves several steps.
科学研究应用
DMAPP-DMP has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics, where it has been used as a building block for the synthesis of light-emitting diodes (LEDs) and field-effect transistors (FETs). DMAPP-DMP has also been studied for its potential use as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. Additionally, DMAPP-DMP has been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
作用机制
The mechanism of action of DMAPP-DMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DMAPP-DMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. DMAPP-DMP has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化和生理效应
DMAPP-DMP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMAPP-DMP can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells. DMAPP-DMP has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. In vivo studies have shown that DMAPP-DMP can reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One of the main advantages of DMAPP-DMP for lab experiments is its high purity and stability, which make it easy to handle and store. DMAPP-DMP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of DMAPP-DMP is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of DMAPP-DMP. One of the most promising directions is the development of new drugs based on the structure of DMAPP-DMP. DMAPP-DMP has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases. Additionally, DMAPP-DMP has been studied for its potential use as a photosensitizer in PDT for the treatment of cancer. Another future direction is the study of the mechanism of action of DMAPP-DMP, which is not fully understood. Further research is needed to elucidate the molecular targets of DMAPP-DMP and its effects on various signaling pathways in the body.
Conclusion:
DMAPP-DMP is a chemical compound that has attracted the attention of scientists due to its potential applications in various fields. The synthesis of DMAPP-DMP involves several steps, and various modifications have been made to improve the yield and purity of the final product. DMAPP-DMP has been extensively studied for its potential applications in organic electronics, photodynamic therapy, and drug development. The mechanism of action of DMAPP-DMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. DMAPP-DMP has several biochemical and physiological effects, including anti-inflammatory and antioxidant properties. There are several future directions for the study of DMAPP-DMP, including the development of new drugs and the study of its mechanism of action.
合成方法
The synthesis of DMAPP-DMP involves several steps, including the condensation of 3-(3-methylbutoxy)benzaldehyde with 2,3-dihydro-1H-inden-1-one, followed by the addition of dimethylamino propyl chloride. The resulting compound is then subjected to cyclization, which leads to the formation of DMAPP-DMP. This synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
属性
产品名称 |
2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C28H34N2O4 |
分子量 |
462.6 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H34N2O4/c1-18(2)12-15-33-21-9-6-8-20(17-21)25-24-26(31)22-16-19(3)10-11-23(22)34-27(24)28(32)30(25)14-7-13-29(4)5/h6,8-11,16-18,25H,7,12-15H2,1-5H3 |
InChI 键 |
DTJARISFYJQAPN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCCC(C)C |
规范 SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=CC=C4)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2,6-dihydroxy-2,5,5,8a-tetramethyldecahydro-1-naphthalenyl)methoxy]-2H-chromen-2-one](/img/structure/B240909.png)
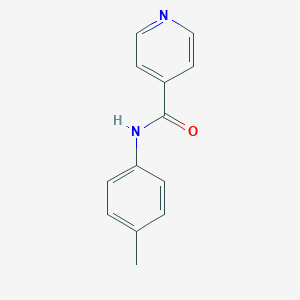
![3-[4-(2-benzyl-1H-benzimidazol-1-yl)butyl]-4(3H)-quinazolinone](/img/structure/B240913.png)
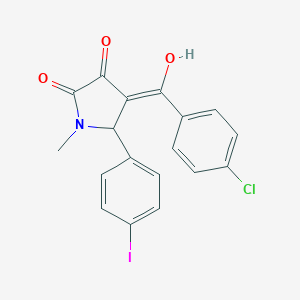
![ethyl 5-amino-1-(2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B240921.png)
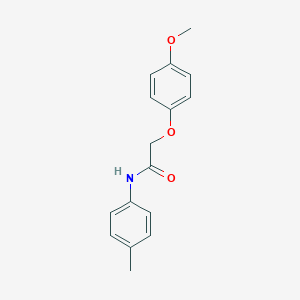
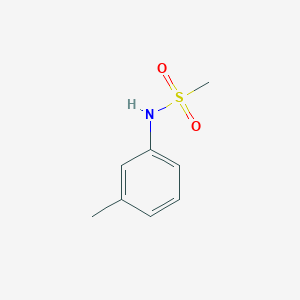
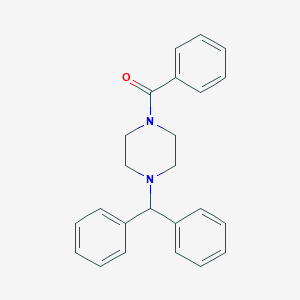
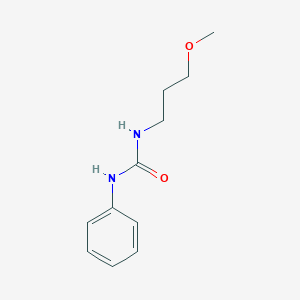
![2-(4-Butylcyclohexyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B240931.png)
![N-(tert-butyl)-3-[({2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl}sulfonyl)amino]propanamide](/img/structure/B240935.png)
![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
![N-{2-hydroxy-3-[(methylsulfonyl)(phenyl)amino]propyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B240939.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)